2-(3-(Aminomethyl)azetidin-1-yl)-2-(3-chlorophenyl)acetonitrile
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Overview
Description
2-(3-(Aminomethyl)azetidin-1-yl)-2-(3-chlorophenyl)acetonitrile is a synthetic organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Aminomethyl)azetidin-1-yl)-2-(3-chlorophenyl)acetonitrile typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Aminomethyl Group: This step may involve nucleophilic substitution reactions.
Attachment of the 3-Chlorophenyl Group: This can be done through coupling reactions such as Suzuki or Heck coupling.
Formation of the Acetonitrile Group: This can be introduced through cyanation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminomethyl group.
Reduction: Reduction reactions may target the nitrile group, converting it to an amine.
Substitution: The chlorophenyl group may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst may be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include aldehydes or carboxylic acids.
Reduction: Products may include primary amines.
Substitution: Products will depend on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a ligand in biochemical studies.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-(Aminomethyl)azetidin-1-yl)-2-(3-chlorophenyl)acetonitrile would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Azetidine Derivatives: Compounds with similar azetidine rings but different substituents.
Phenylacetonitrile Derivatives: Compounds with similar phenylacetonitrile structures but different substituents.
Uniqueness
2-(3-(Aminomethyl)azetidin-1-yl)-2-(3-chlorophenyl)acetonitrile is unique due to the combination of its azetidine ring, aminomethyl group, and chlorophenyl group, which may confer specific chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C12H14ClN3 |
---|---|
Molecular Weight |
235.71 g/mol |
IUPAC Name |
2-[3-(aminomethyl)azetidin-1-yl]-2-(3-chlorophenyl)acetonitrile |
InChI |
InChI=1S/C12H14ClN3/c13-11-3-1-2-10(4-11)12(6-15)16-7-9(5-14)8-16/h1-4,9,12H,5,7-8,14H2 |
InChI Key |
NKZIIACHVJIDRY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(C#N)C2=CC(=CC=C2)Cl)CN |
Origin of Product |
United States |
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